molecular formula C14H16BrNO3 B592333 tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1214900-33-0

tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B592333
M. Wt: 326.19
InChI Key: QDKMSQYSOZVXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBBC) is an organic compound belonging to the class of isoquinoline carboxylates. It is a colorless solid that is soluble in organic solvents and is used as a building block in organic synthesis. TBBC is an important intermediate for the synthesis of a variety of pharmaceuticals and other biologically active compounds. It is also used in the preparation of materials such as polymers, nanomaterials, and catalysts.

Scientific Research Applications

Chemical Synthesis and Transformation

The compound tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been utilized in various chemical synthesis and transformation studies. For instance, it has been involved in anionic cascade recyclization processes, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates and other derivatives (Ivanov, 2020).

Role in Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It has been used in the synthesis of potent marine drugs, specifically as a key intermediate in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives of renieramycin M, which are important for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Applications in Organic Synthesis

In the field of organic synthesis, the compound has been employed as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, demonstrating its utility in various chemical reactions under mild conditions (Saito et al., 2006). Additionally, it has been used in novel annulation processes to access medicinally important isoquinoline heterocycles and related natural alkaloids (Li & Yang, 2005).

properties

IUPAC Name

tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-9-8-10(15)4-5-11(9)12(16)17/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKMSQYSOZVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

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